7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one
Description
7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Properties
IUPAC Name |
3-(2-ethoxyphenoxy)-7-phenylmethoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20O5/c1-2-26-20-10-6-7-11-21(20)29-23-16-28-22-14-18(12-13-19(22)24(23)25)27-15-17-8-4-3-5-9-17/h3-14,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSCRDNHMEQIKNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.
Introduction of the benzyloxy group: This step involves the alkylation of the chromen-4-one core with benzyl halides in the presence of a base such as potassium carbonate.
Attachment of the 2-ethoxyphenoxy group: This can be done through nucleophilic substitution reactions using 2-ethoxyphenol and suitable leaving groups like tosylates or mesylates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can modify the chromen-4-one core.
Substitution: Nucleophilic substitution reactions can be performed to replace the benzyloxy or ethoxyphenoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro derivatives.
Scientific Research Applications
7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific optical or electronic properties.
Mechanism of Action
The mechanism of action of 7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
7-(benzyloxy)-4H-chromen-4-one: Lacks the 2-ethoxyphenoxy group, which may affect its biological activity.
3-(2-ethoxyphenoxy)-4H-chromen-4-one: Lacks the benzyloxy group, potentially altering its chemical reactivity and applications.
7-(benzyloxy)-3-(phenoxy)-4H-chromen-4-one: Similar structure but without the ethoxy group, which may influence its solubility and interaction with biological targets.
Uniqueness
7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one is unique due to the presence of both benzyloxy and 2-ethoxyphenoxy groups, which confer distinct chemical and biological properties. These functional groups can enhance the compound’s solubility, stability, and ability to interact with specific molecular targets, making it a valuable compound for various research applications.
Biological Activity
7-(benzyloxy)-3-(2-ethoxyphenoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the chromenone class. It features a complex structure characterized by a chromone core with a benzyloxy group and a 2-ethoxyphenoxy group, which are believed to contribute to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
- Molecular Formula: C25H22O5
- Molecular Weight: Approximately 402.44 g/mol
- Structure: The compound consists of a chromenone backbone with specific substituents that enhance its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby modulating metabolic pathways.
- Receptor Modulation: It can interact with receptors, influencing cellular signaling pathways and potentially leading to therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antioxidant Activity: The compound demonstrates the ability to scavenge free radicals, which may protect cells from oxidative stress.
- Anti-inflammatory Effects: It has been shown to reduce inflammation in various models, suggesting potential applications in treating inflammatory diseases.
- Anticancer Properties: Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-hydroxychromone | C15H10O3 | Known for antioxidant properties but lacks additional substituents. |
| 6,7-dimethoxychromone | C17H16O5 | Contains methoxy groups; studied for anti-inflammatory effects. |
| 3-(2-hydroxyphenyl)chromen-4-one | C16H12O3 | Features a hydroxyl group; known for potential anticancer activity. |
The unique combination of the benzyloxy and 2-ethoxyphenoxy substituents in this compound enhances its biological activity compared to these similar compounds.
Case Studies and Research Findings
-
Study on Antioxidant Activity:
A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated significant scavenging activity comparable to standard antioxidants like ascorbic acid. -
Inflammation Model:
In an animal model of inflammation, the administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent. -
Cancer Cell Proliferation:
In vitro studies on various cancer cell lines revealed that the compound inhibited cell growth significantly at micromolar concentrations, suggesting its potential as an anticancer drug candidate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
